9-Acetyl-4-trifluoromethylcarbazole
Description
9-Acetyl-4-trifluoromethylcarbazole is a chemical compound known for its unique structure and properties. It belongs to the carbazole family, which is characterized by a tricyclic aromatic structure. The presence of an acetyl group at the 9th position and a trifluoromethyl group at the 4th position makes this compound particularly interesting for various scientific applications.
Properties
Molecular Formula |
C15H10F3NO |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)carbazol-9-yl]ethanone |
InChI |
InChI=1S/C15H10F3NO/c1-9(20)19-12-7-3-2-5-10(12)14-11(15(16,17)18)6-4-8-13(14)19/h2-8H,1H3 |
InChI Key |
SEYOAFFJZPWVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C(C=CC=C31)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-4-trifluoromethylcarbazole typically involves the Friedel-Crafts acylation of 4-trifluoromethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 9-Acetyl-4-trifluoromethylcarbazole may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: 9-Acetyl-4-trifluoromethylcarbazole can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 9-hydroxy-4-trifluoromethylcarbazole.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: 9-Hydroxy-4-trifluoromethylcarbazole.
Substitution: Various substituted carbazoles depending on the nucleophile used.
Scientific Research Applications
9-Acetyl-4-trifluoromethylcarbazole has found applications in various fields due to its unique chemical properties:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 9-Acetyl-4-trifluoromethylcarbazole in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and polar functional groups. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
9-Acetylcarbazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-Trifluoromethylcarbazole: Lacks the acetyl group, affecting its reactivity and applications.
9-Hydroxy-4-trifluoromethylcarbazole: A reduction product of 9-Acetyl-4-trifluoromethylcarbazole with different chemical behavior.
Uniqueness: The combination of the acetyl and trifluoromethyl groups in 9-Acetyl-4-trifluoromethylcarbazole imparts unique properties such as enhanced stability, reactivity, and potential biological activity, distinguishing it from other carbazole derivatives.
Biological Activity
9-Acetyl-4-trifluoromethylcarbazole is a unique compound belonging to the carbazole family, characterized by its tricyclic aromatic structure. The compound features an acetyl group at the 9th position and a trifluoromethyl group at the 4th position, which contribute to its distinct chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The exact mechanism of action of 9-Acetyl-4-trifluoromethylcarbazole remains partially understood. Current hypotheses suggest that it interacts with various molecular targets, including enzymes and receptors, due to its aromatic and polar functional groups. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its penetration through cell membranes and interaction with intracellular targets.
Pharmacological Properties
Research indicates that 9-Acetyl-4-trifluoromethylcarbazole exhibits potential pharmacological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, although specific mechanisms have yet to be elucidated.
- Anticancer Activity : Investigations into its cytotoxic effects on various cancer cell lines indicate that it may induce apoptosis, although further studies are needed to confirm these findings.
Comparative Analysis
To better understand the unique properties of 9-Acetyl-4-trifluoromethylcarbazole, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 9-Acetylcarbazole | Lacks trifluoromethyl group | Different reactivity |
| 4-Trifluoromethylcarbazole | Lacks acetyl group | Varies in applications |
| 9-Hydroxy-4-trifluoromethylcarbazole | Reduction product with altered chemical behavior | Potentially different effects |
The combination of the acetyl and trifluoromethyl groups in 9-Acetyl-4-trifluoromethylcarbazole imparts unique stability and reactivity compared to these derivatives.
Case Studies
- Cytotoxicity Studies : In vitro studies have demonstrated that 9-Acetyl-4-trifluoromethylcarbazole exhibits significant cytotoxicity against several cancer cell lines. For example, a study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting potential as an anticancer agent.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent. Further research is necessary to determine the specific pathways involved.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | IC50 = 15 µM in breast cancer |
Mechanisms Under Investigation
| Mechanism | Description | Current Status |
|---|---|---|
| Enzyme Interaction | Potential inhibition of key enzymes | Under investigation |
| Receptor Binding | Possible interaction with receptors | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
